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Compound of Interest

Compound Name: Boron;nickel

Cat. No.: B077341

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
minimizing porosity in electroless nickel-boron (Ni-B) films.

Frequently Asked Questions (FAQS)

Q1: What are the primary causes of porosity in electroless nickel-boron films?

Al: Porosity in electroless Ni-B films, which are microscopic holes in the coating, can stem
from several factors throughout the plating process.[1] Key causes include:

o Substrate Surface Defects: Pre-existing imperfections, roughness, and contaminants on the
substrate surface can lead to increased porosity.[1][2][3] A smoother and cleaner substrate
generally results in a less porous coating.[3]

e Inadequate Substrate Preparation: Improper cleaning, activation, or the presence of passive
spots on the substrate can hinder uniform deposition and create pores.[2][4] The
pretreatment process is crucial for good corrosion protection by ensuring the absence of
porosity.[2]

o Bath Chemistry Imbalance: Incorrect concentrations of the reducing agent (e.g., sodium
borohydride), nickel salts, complexing agents, or stabilizers can affect the deposition rate
and morphology, leading to porosity.[5][6][7] Contamination of the plating bath with metals
like lead, cadmium, or organic impurities is also a significant contributor.[8][9]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b077341?utm_src=pdf-interest
https://www.sharrettsplating.com/blog/porosity-in-electroplating/
https://www.sharrettsplating.com/blog/porosity-in-electroplating/
https://www.nmfrc.org/pdf/2610.pdf
https://www.researchgate.net/profile/Frank-Walsh/publication/282995708_Studies_of_Porosity_in_Electroless_Nickel_Deposits_on_Ferrous_Substrates/links/562cecd808ae22b17034bcb2/Studies-of-Porosity-in-Electroless-Nickel-Deposits-on-Ferrous-Substrates.pdf
https://www.researchgate.net/profile/Frank-Walsh/publication/282995708_Studies_of_Porosity_in_Electroless_Nickel_Deposits_on_Ferrous_Substrates/links/562cecd808ae22b17034bcb2/Studies-of-Porosity-in-Electroless-Nickel-Deposits-on-Ferrous-Substrates.pdf
https://www.nmfrc.org/pdf/2610.pdf
https://www.researchgate.net/publication/282995708_Studies_of_Porosity_in_Electroless_Nickel_Deposits_on_Ferrous_Substrates
https://www.nmfrc.org/pdf/2610.pdf
https://www.mdpi.com/2079-6412/11/5/576
https://www.researchgate.net/publication/357491421_Effect_of_Coating_Bath_Parameters_on_Properties_of_Electroless_Nickel-Boron_Alloy_Coatings
https://www.mdpi.com/2673-4591/113/1/59
https://finishingandcoating.com/index.php/plating/1107-electroless-nickel-problems-and-corrective-action
https://www.casf.ca/wp-content/uploads/2014/04/Troubleshooting-Electroless-Nickel-Plating-Solutions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Process Parameters: Operating the bath outside of the optimal pH and temperature ranges
can adversely affect the coating's integrity.[7][9]

« Insufficient Coating Thickness: Thinner coatings are more likely to be porous. As the plating
thickness increases, the pores tend to get sealed.[1][10]

o Hydrogen Evolution: During the deposition process, hydrogen gas is evolved. If these gas
bubbles adhere to the substrate surface, they can mask areas and cause pitting or porosity.

Q2: How does the substrate preparation process influence the porosity of Ni-B films?

A2: The condition of the substrate surface is a critical factor in controlling the porosity of
electroless nickel deposits.[2][4] The pretreatment process significantly impacts the final
coating quality for the following reasons:

» Surface Morphology: Different pretreatment methods result in varied surface morphologies. A
more uniform substrate surface leads to a more uniform and less porous coating.[2] Studies
have shown that the corrosion resistance of EN deposits decreases with an increase in the
surface roughness of the substrate prior to plating.[10]

o Removal of Contaminants: Thorough cleaning to remove oils, greases, and other surface
soils is essential.[8][11] Incomplete cleaning can leave passive spots that do not initiate
plating, resulting in non-uniform deposition and porosity.[2]

o Surface Activation: The activation step removes oxide layers and prepares the substrate for
catalytic activity, ensuring a uniform initiation of the plating process. Inadequate activation
can lead to missed plating in certain areas, which are essentially large pores.[12]

e Minimizing Surface Defects: Mechanical treatments like polishing can reduce surface
roughness and eliminate defects that can act as nucleation sites for pores.[10] However,
some mechanical processes like grit blasting may increase the likelihood of obtaining porous
coatings if not followed by appropriate finishing steps.[2] Applying an electrolytic nickel strike
before EN plating can cover non-catalytic inclusions on the substrate, thereby reducing
porosity.[10]

Q3: What is the role of bath components in controlling porosity?
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A3: Each component in the electroless nickel-boron bath plays a crucial role in the final deposit
quality, and their balance is key to minimizing porosity.

e Reducing Agent (e.g., Sodium Borohydride - NaBHa4): The concentration of the reducing
agent affects the deposition rate and the boron content in the film. An improper concentration
can lead to either too rapid a deposition, which can entrap hydrogen and cause porosity, or a
slow, uneven deposition.[6]

o Complexing Agents: These agents, such as glycine, form complexes with nickel ions,
preventing their precipitation as nickel hydroxide at the bath's operating pH and controlling
the rate of the reaction.[13] The choice and concentration of the complexing agent can
significantly impact the surface morphology and porosity of the coating.[13] Optimizing the
complexing agent can remarkably improve the coating quality by minimizing porosity.

o Stabilizers: Stabilizers are added in small quantities to prevent the spontaneous
decomposition of the plating bath.[5] However, an excess of stabilizers can inhibit the plating
reaction on the substrate surface, leading to skip plating or increased porosity.[7][12] Some
stabilizers can also limit the lateral growth of the deposit, resulting in a columnar structure
that may be more prone to porosity.[14]

» Surfactants: The addition of surfactants can lower the surface tension of the plating solution,
which helps in preventing hydrogen bubbles from clinging to the substrate surface, thereby
reducing pitting and porosity.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading
to porosity in electroless nickel-boron films.
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Observed Problem

Potential Cause

Recommended Action

High Porosity / Pitting

1. Inadequate Substrate

Cleaning

- Review and optimize the pre-
treatment cleaning cycle.
Ensure complete removal of
oils, greases, and other
contaminants.[8][11] - Verify
the concentration and
temperature of cleaning

solutions.

2. Improper Surface Activation

- Ensure the pickling/activation
step effectively removes all
oxide layers. - Check the
concentration and age of the

activating solution.[12]

3. Bath Contamination

(Organic)

- Perform activated carbon
treatment on the plating bath

to remove organic impurities.

[8]19]

4. Bath Contamination
(Metallic)

- Identify the source of metallic
contamination (e.g., drag-in,
substrate dissolution). -
Dummy plate the bath at a low
current density to remove

metallic impurities.[15]

5. Suspended Particles in Bath

- Ensure continuous filtration of
the plating bath to remove any

particulate matter.[11][12]

6. Incorrect Bath pH

- Measure and adjust the pH of
the bath to the recommended
operating range using
appropriate chemicals (e.qg.,
sodium hydroxide).[6][12]
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- Improve the pre-plating
Non-uniform Coating / Skip ] pickling and activation
] 1. Passive Substrate Areas ]
Plating methods to ensure a uniformly

active surface.[12]

- Reduce the concentration of
2. Over-stabilized Bath the stabilizer. This may involve

partial bath replacement.[12]

- Verify and increase the bath

3. Low Operating Temperature  temperature to the optimal

range.[15]
- A high pH can lead to an
excessively high plating rate,
Rough Deposit 1. High pH causing roughness. Adjust the

pH to the recommended level.

[9]

] ] - Improve filtration to remove
2. Particulate Matter in Bath )
suspended particles.[11]

- Check the concentrations of
- all bath components,
3. Bath Instability . -
especially the stabilizer and

complexing agent.

Experimental Protocols
Protocol 1: Substrate Preparation for Low-Porosity Ni-B
Plating

e Solvent Cleaning: Degrease the substrate by immersing it in an ultrasonic bath with acetone
for 10-15 minutes to remove heavy oils and greases.

o Alkaline Cleaning: Immerse the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH,
30 g/L NazCO:s) at 60-70°C for 5-10 minutes to remove remaining organic contaminants.

» Rinsing: Thoroughly rinse the substrate with deionized water.
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e Acid Pickling/Activation: Immerse the substrate in a dilute acid solution (e.g., 10-20% HCI or
H2S0a4) for 1-2 minutes to remove oxide layers and activate the surface.

» Final Rinsing: Rinse the substrate again with deionized water before immediately transferring
it to the electroless nickel-boron plating bath.

Protocol 2: Porosity Measurement using
Electrochemical Methods

This method is based on measuring the mixed potential of the coated sample in a corrosive
electrolyte. The potential is related to the area fraction of pores.

o Electrolyte Preparation: Prepare a suitable corrosive electrolyte, for example, a solution of
0.1 M NaCl.

o Cell Setup: Place the Ni-B coated sample as the working electrode in an electrochemical
cell. Use a standard reference electrode (e.g., Saturated Calomel Electrode - SCE) and a
counter electrode (e.g., platinum).

» Potential Measurement: Measure the open-circuit potential (OCP) or mixed potential of the
sample in the electrolyte. A more negative potential generally indicates a higher degree of
porosity, as the underlying, less noble substrate is more exposed.

o Quantitative Analysis: The area fraction of pores can be quantitatively determined by
analyzing the polarization resistance. This technique is more sensitive than conventional
tests like the ferroxyl test and provides results much faster than salt spray tests.[10]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sharrettsplating.com/blog/porosity-in-electroplating/
https://www.nmfrc.org/pdf/2610.pdf
https://www.researchgate.net/profile/Frank-Walsh/publication/282995708_Studies_of_Porosity_in_Electroless_Nickel_Deposits_on_Ferrous_Substrates/links/562cecd808ae22b17034bcb2/Studies-of-Porosity-in-Electroless-Nickel-Deposits-on-Ferrous-Substrates.pdf
https://www.researchgate.net/publication/282995708_Studies_of_Porosity_in_Electroless_Nickel_Deposits_on_Ferrous_Substrates
https://www.mdpi.com/2079-6412/11/5/576
https://www.researchgate.net/publication/357491421_Effect_of_Coating_Bath_Parameters_on_Properties_of_Electroless_Nickel-Boron_Alloy_Coatings
https://www.mdpi.com/2673-4591/113/1/59
https://finishingandcoating.com/index.php/plating/1107-electroless-nickel-problems-and-corrective-action
https://www.casf.ca/wp-content/uploads/2014/04/Troubleshooting-Electroless-Nickel-Plating-Solutions.pdf
https://www.nmfrc.org/pdf/p0797j.pdf
https://nmfrc.org/pdf/p0999m.pdf
https://www.superbheating.com/info/common-problems-and-solutions-of-electroless-n-82009206.html
https://www.superbheating.com/info/common-problems-and-solutions-of-electroless-n-82009206.html
https://www.researchgate.net/publication/347798893_Effect_of_glycine_as_a_complex_agent_on_the_surface_and_corrosion_properties_of_Ni-P_and_Ni-PAl_2_O_3_electroless_coating
https://www.researchgate.net/publication/225070983_Effect_of_accelerators_and_stabilizers_on_the_formation_and_characteristics_of_electroless_Ni-P_deposits
https://electrolurgy.dev.wowbrands.com/wp-content/uploads/2024/02/Troubleshooting-Electroless-Nickel-Guide-1.pdf
https://www.benchchem.com/product/b077341#reducing-porosity-in-electroless-nickel-boron-films
https://www.benchchem.com/product/b077341#reducing-porosity-in-electroless-nickel-boron-films
https://www.benchchem.com/product/b077341#reducing-porosity-in-electroless-nickel-boron-films
https://www.benchchem.com/product/b077341#reducing-porosity-in-electroless-nickel-boron-films
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b077341?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

